N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , a cysteine protease enzyme . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
The compound interacts with its target, falcipain-2, by binding to it. The binding energy values against falcipain-2 range from 15.9 to 14 kcal/mol . This interaction inhibits the activity of the enzyme, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The inhibition of falcipain-2 affects the hemoglobin hydrolysis process, which is vital for the survival and growth of the malaria parasite . By preventing this process, the compound hinders parasitic growth .
Result of Action
The result of the compound’s action is the inhibition of the growth of the malaria parasite, Plasmodium falciparum . This is achieved by disrupting the parasite’s life cycle through the inhibition of the falcipain-2 enzyme .
Biochemical Analysis
Biochemical Properties
It is known that similar triazolo[4,3-a]pyridine sulfonamides have shown potential antimalarial activity . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of the malaria parasite, Plasmodium falciparum .
Cellular Effects
Related compounds have shown antiproliferative activities against various cancer cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-12-17(2)14-20(13-16)26(15-19-8-5-4-6-9-19)29(27,28)21-10-7-11-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVDCVPGKVZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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